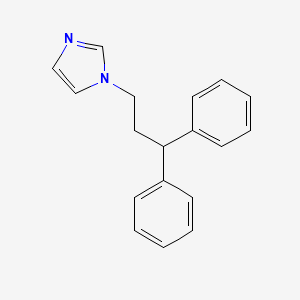

1H-Imidazole, 1-(3,3-diphenylpropyl)-

Description

Contextualization within N-Substituted Imidazole (B134444) Chemistry

N-substituted imidazoles are a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov The imidazole ring itself is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. biomedpharmajournal.org Its unique electronic properties, including its aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to interact with a wide array of biological targets. nih.gov

The substitution on one of the nitrogen atoms is a common strategy to modulate the physicochemical and biological properties of the imidazole core. nih.gov This substitution can influence factors such as solubility, lipophilicity, and metabolic stability, which are critical for the development of therapeutic agents. nih.gov The diverse range of substituents employed has led to the discovery of imidazole derivatives with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govjchemrev.comnih.gov

Table 1: General Properties of N-Substituted Imidazoles

| Property | Description | Significance in Drug Design |

| Aromaticity | The imidazole ring is an aromatic system, contributing to its stability and specific reactivity. | Allows for π-π stacking interactions with biological targets like enzymes and receptors. |

| Amphoteric Nature | Can act as both a weak acid and a weak base. nih.gov | Enables the formation of salts, which can improve solubility and bioavailability. |

| Hydrogen Bonding | The N-H proton (in the parent imidazole) and the lone pair on the other nitrogen can participate in hydrogen bonding. N-substitution removes the N-H donor capability but the other nitrogen remains a hydrogen bond acceptor. | Crucial for specific interactions with biological macromolecules. |

| Coordination Chemistry | The nitrogen atoms can coordinate with metal ions. | Important for the mechanism of action of some metalloenzymes and as a basis for developing metal-based drugs. |

| Tunable Properties | The properties of the imidazole ring can be significantly altered by the nature of the substituent at the N-1 position. | Allows for the fine-tuning of a molecule's properties to optimize its therapeutic effect. |

This table presents generalized information about the N-substituted imidazole class of compounds.

Significance of the 3,3-Diphenylpropyl Moiety in Organic Synthesis and Molecular Design

The 3,3-diphenylpropyl group is a bulky, lipophilic substituent that can profoundly influence the steric and electronic properties of a molecule. The presence of two phenyl rings provides a large, non-polar surface area, which can enhance interactions with hydrophobic pockets in biological targets. This moiety is found in a number of pharmacologically active compounds, suggesting its utility in molecular design.

For instance, the 3,3-diphenylpropylamine (B135516) scaffold is a key component of several approved drugs and clinical candidates, often targeting ion channels or receptors. The diphenylpropyl group's conformational flexibility and its ability to engage in hydrophobic and van der Waals interactions are considered key to the biological activity of these molecules. In the context of 1H-Imidazole, 1-(3,3-diphenylpropyl)-, this moiety would be expected to increase the compound's lipophilicity, potentially influencing its membrane permeability and distribution within biological systems.

Current Research Trajectories and Academic Interests for Imidazole Derivatives

Current research on imidazole derivatives is highly active and multifaceted, driven by their proven success in drug discovery and their versatility as synthetic building blocks. nih.govsemanticscholar.orgdoaj.org Key areas of investigation include:

Anticancer Agents: Many novel imidazole derivatives are being synthesized and evaluated for their potential as anticancer drugs. jchemrev.comnih.gov Research focuses on their ability to inhibit specific enzymes or signaling pathways involved in cancer progression.

Antimicrobial Agents: The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Imidazole-containing compounds continue to be a promising area of research for developing new antifungal and antibacterial drugs. nih.govtsijournals.com

Ionic Liquids: Imidazolium (B1220033) salts, which are N,N'-disubstituted imidazole derivatives, are a major class of ionic liquids. These compounds have unique properties and are being explored for a wide range of applications, including as "green" solvents and catalysts in chemical synthesis.

Materials Science: Imidazole-based compounds are also being investigated for their potential use in materials science, for example, in the development of corrosion inhibitors and as components of metal-organic frameworks (MOFs).

The synthesis and study of compounds like 1H-Imidazole, 1-(3,3-diphenylpropyl)- fall within these broader research trends. The combination of the proven imidazole core with the distinct 3,3-diphenylpropyl moiety presents an opportunity to explore new chemical space and potentially discover novel compounds with valuable biological or material properties.

Structure

3D Structure

Properties

CAS No. |

212756-26-8 |

|---|---|

Molecular Formula |

C18H18N2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

1-(3,3-diphenylpropyl)imidazole |

InChI |

InChI=1S/C18H18N2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)11-13-20-14-12-19-15-20/h1-10,12,14-15,18H,11,13H2 |

InChI Key |

QMOGLEYHFHJWLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN2C=CN=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Imidazole, 1 3,3 Diphenylpropyl and Analogues

Strategic Synthetic Routes to 1-Substituted Imidazoles Incorporating Diphenylpropyl Architectures

Alkylation and Cyclization Strategies for Imidazole (B134444) Ring Formation

Classical methods for imidazole synthesis often involve the condensation and cyclization of several components. For the synthesis of 1-(3,3-diphenylpropyl)-1H-imidazole, these strategies would typically utilize 3,3-diphenylpropylamine (B135516) as the primary amine component. One established route involves the reaction of an α-haloketone with an amidine. In this context, 3,3-diphenylpropylamine could be converted to the corresponding formamidine, which then undergoes cyclization with an appropriate α-haloketone to furnish the imidazole ring.

Another versatile approach is the Marckwald synthesis, which involves the cyclization of α-aminoketones with cyanates or related reagents. The requisite α-(3,3-diphenylpropylamino)ketone intermediate can be prepared and cyclized to form the target imidazole core, allowing for substitution at positions 2 and 4/5 of the ring.

Multi-component Reaction Approaches for Imidazole Core Construction

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like substituted imidazoles in a single step, aligning with the principles of green chemistry. nih.govresearchgate.net The Debus-Radziszewski synthesis is a cornerstone MCR for imidazole preparation, involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgmdpi.comdbpedia.orgijprajournal.com A key modification of this reaction replaces one equivalent of ammonia with a primary amine, directly yielding an N-1 substituted imidazole. handwiki.org

To synthesize 1H-Imidazole, 1-(3,3-diphenylpropyl)-, this modified Debus-Radziszewski reaction would involve the one-pot condensation of glyoxal, formaldehyde, and 3,3-diphenylpropylamine. This approach is highly convergent and allows for the rapid assembly of the target architecture. Various catalysts, including solid-supported acids like HBF₄–SiO₂, can be employed to enhance reaction rates and yields. rsc.org

Table 1: Representative Multi-component Reaction for 1-Substituted Imidazole Synthesis

| Reaction Name | Components | Product | Key Features |

| Modified Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Primary Amine (e.g., 3,3-diphenylpropylamine), Ammonia | 1-Substituted Imidazole | High atom economy; convergent one-pot synthesis. |

| Four-Component Reaction (4-CR) | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole | Provides access to highly functionalized imidazoles; catalyst choice can control selectivity. rsc.org |

N-Alkylation Protocols for 1-Substitution with Diphenylpropyl Chains

Perhaps the most direct and widely used method for preparing 1-substituted imidazoles is the N-alkylation of the imidazole heterocycle itself. researchgate.net This approach involves the reaction of imidazole with a suitable 3,3-diphenylpropyl electrophile, such as 3,3-diphenylpropyl bromide or 3,3-diphenylpropyl tosylate.

The reaction is typically carried out in the presence of a base to deprotonate the imidazole N-H, thereby generating the more nucleophilic imidazolide (B1226674) anion. Common bases include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), or potassium hydroxide (B78521) (KOH) in a non-reactive aromatic solvent. google.com Phase-transfer catalysts can also be employed to facilitate the reaction. This method is robust and allows for the late-stage introduction of the diphenylpropyl moiety onto a pre-functionalized imidazole core.

Table 2: Common Conditions for N-Alkylation of Imidazole

| Alkylating Agent | Base | Solvent | Typical Temperature | Reference |

| 3,3-Diphenylpropyl Bromide | Sodium Hydride (NaH) | DMF or THF | Room Temp. to Reflux | google.com |

| 3,3-Diphenylpropyl Chloride | Potassium Hydroxide (KOH) | Toluene | 75-115 °C | google.com |

| Dialkyl Carbonates (e.g., Dipropyl carbonate) | Organic Tertiary Amine | Aromatic Hydrocarbon | 80-140 °C | google.com |

Regioselective Synthesis and Stereochemical Control in Imidazole Derivatization

For analogues of 1H-Imidazole, 1-(3,3-diphenylpropyl)- that bear additional substituents on the imidazole ring, controlling the position of these groups (regioselectivity) and their spatial orientation (stereochemistry) is crucial.

Control of Substitution Patterns on the Imidazole Ring System

When starting with an already N-substituted imidazole, the regioselectivity of further functionalization is governed by the electronic properties of the ring and any existing substituents. Electrophilic substitution on the 1-(3,3-diphenylpropyl)imidazole ring is expected to occur primarily at the C-5 position, which is the most electron-rich carbon. mdpi.com

More advanced strategies for achieving regiocontrol involve directed metalation. By using a directing group or a specific catalyst, it is possible to selectively deprotonate and functionalize the C-2 or C-5 positions. For instance, palladium-catalyzed direct C-H arylation can be controlled to selectively introduce aryl groups at specific positions on the imidazole core. nih.gov Protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be used to block certain positions, direct functionalization to others, and can then be removed, offering a powerful tool for synthesizing complex, multi-substituted imidazoles in a highly controlled manner. nih.gov

Developing a regioselective synthesis for 1,4-disubstituted imidazoles can also be achieved through a sequence involving the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, followed by a transamination/cyclization with an amine. rsc.org This method provides excellent regiochemical control.

Enantioselective Synthetic Pathways for Chiral Analogues

Chirality can be introduced into analogues of 1H-Imidazole, 1-(3,3-diphenylpropyl)- in several ways. If the diphenylpropyl chain contains a stereocenter, a chiral starting material (e.g., an enantiomerically pure amine or alkyl halide) can be used in the synthetic routes described above.

Alternatively, recent advances have focused on creating axial chirality in imidazole-containing biaryl systems. Cation-directed catalytic enantioselective desymmetrization methods have been developed to produce axially chiral imidazoles with high enantiomeric excess. nih.gov Such strategies could be adapted to create novel chiral ligands or catalysts based on the 1-(3,3-diphenylpropyl)imidazole scaffold. Furthermore, chiral imidazole cyclophane receptors have been synthesized, demonstrating that the imidazole nitrogen can be alkylated in a highly selective manner to create complex, chiral macrocycles. nih.govrsc.org These methods open avenues for creating enantiomerically pure analogues for applications in asymmetric catalysis and chiral recognition.

Derivatization Strategies of the 1H-Imidazole, 1-(3,3-diphenylpropyl)- Core

The core structure of 1H-Imidazole, 1-(3,3-diphenylpropyl)- offers multiple sites for chemical modification. Synthetic strategies are typically categorized by the region of the molecule being altered: the periphery of the imidazole heterocycle or the N-1 attached side chain.

The imidazole ring of 1-substituted imidazoles can be functionalized at the C2, C4, and C5 positions. The C2 position is particularly susceptible to modification due to the acidity of its proton. youtube.com

A primary and highly effective strategy for C2-functionalization is directed ortho-metalation, specifically lithiation. nih.gov Treatment of a 1-substituted imidazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in the selective deprotonation at the C2 position. nih.govsci-hub.se This generates a highly reactive 2-lithio-imidazole intermediate. This intermediate can then be reacted with a wide variety of electrophiles to introduce diverse functional groups exclusively at the C2 position. sci-hub.seacs.org

Other methods for functionalizing the imidazole ring include direct halogenation. youtube.com For instance, bromination can introduce bromine atoms onto the ring, although controlling the regioselectivity between the C2, C4, and C5 positions can be more challenging than with lithiation-based methods. youtube.com More advanced, catalyst-free, three-component reactions have also been developed, which allow for the C2-functionalization of 1-substituted imidazoles with aldehydes and electron-deficient acetylenes under mild conditions. researchgate.net

| Reaction Type | Reagent/Electrophile | Resulting C2-Substituent | Reference Principle |

| C2-Lithiation / Halogenation | CBrCl2-CBrCl2 | Bromine (-Br) | acs.org |

| C2-Lithiation / Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH3)3) | acs.org |

| C2-Lithiation / Sulfenylation | Diphenyl disulfide | Phenylthio (-SPh) | acs.org |

| C2-Lithiation / Acylation | Aroyl Chlorides (ArCOCl) | Aroyl (-COAr) | sci-hub.se |

| C2-Lithiation / Carboxylation | Carbon Dioxide (CO2) | Carboxylic Acid (-COOH) | nih.gov |

Direct functionalization of the saturated 3,3-diphenylpropyl chain or its terminal phenyl rings on the intact 1H-Imidazole, 1-(3,3-diphenylpropyl)- molecule presents significant synthetic challenges due to the lack of reactive sites. Therefore, the predominant strategy for introducing modifications to this chain is the de novo synthesis of the entire molecule using a pre-functionalized side chain precursor.

This approach involves synthesizing the desired substituted 3,3-diphenylpropyl moiety first, which is then used to alkylate the imidazole ring. The synthesis typically begins with a substituted benzophenone (B1666685) or diphenylmethane, which contains the desired functional groups on one or both phenyl rings. This starting material then undergoes a series of reactions to extend the carbon chain and introduce a suitable leaving group (e.g., a halide) for the final N-alkylation step with imidazole.

| Desired Modification | Potential Starting Material | Resulting Derivative |

| Methoxy-substituted Phenyl | 4-Methoxybenzophenone | 1-(3-(4-methoxyphenyl)-3-phenylpropyl)-1H-imidazole |

| Chloro-substituted Phenyl | 4-Chlorobenzophenone | 1-(3-(4-chlorophenyl)-3-phenylpropyl)-1H-imidazole |

| Nitro-substituted Phenyl | 4-Nitrobenzophenone | 1-(3-(4-nitrophenyl)-3-phenylpropyl)-1H-imidazole |

| Fluoro-substituted Phenyl | 4,4'-Difluorobenzophenone | 1-(3,3-bis(4-fluorophenyl)propyl)-1H-imidazole |

The synthesis of homologues and heterocyclic analogues of 1H-Imidazole, 1-(3,3-diphenylpropyl)- involves modifying the linker length or replacing the imidazole ring with a different heterocycle. These approaches rely on well-established N-alkylation and cycloaddition reactions.

Homologues Homologues, which feature shorter or longer alkyl chains, are readily synthesized via the N-alkylation of imidazole with an appropriate (diphenyl)alkyl halide. For example, reacting imidazole with 1-bromo-2,2-diphenylethane would yield the ethyl-bridged homologue, while 1-bromo-4,4-diphenylbutane would produce the butyl-bridged version.

Heterocyclic Analogues Structural analogues where the imidazole ring is replaced by other five-membered heterocycles such as pyrazole, pyrrole (B145914), or a triazole can be synthesized. The most common method is the direct N-alkylation of the parent heterocycle with a 3,3-diphenylpropyl electrophile, such as 1-bromo-3,3-diphenylpropane.

A particularly robust method for synthesizing the 1,2,3-triazole analogue is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.govmdpi.com The copper(I)-catalyzed variant (CuAAC) is highly efficient for producing 1,4-disubstituted 1,2,3-triazoles. frontiersin.org The key precursor for this synthesis is 1-azido-3,3-diphenylpropane, which would undergo a cycloaddition reaction with an alkyne to form the desired triazole ring.

| Analogue Type | Parent Heterocycle | Key Reagent | Product Name |

| Homologue (C2 Chain) | Imidazole | 1-Bromo-2,2-diphenylethane | 1-(2,2-Diphenylethyl)-1H-imidazole |

| Homologue (C4 Chain) | Imidazole | 1-Bromo-4,4-diphenylbutane | 1-(4,4-Diphenylbutyl)-1H-imidazole |

| Heterocyclic Analogue | Pyrazole | 1-Bromo-3,3-diphenylpropane | 1-(3,3-Diphenylpropyl)-1H-pyrazole |

| Heterocyclic Analogue | 1,2,4-Triazole | 1-Bromo-3,3-diphenylpropane | 1-(3,3-Diphenylpropyl)-1H-1,2,4-triazole |

| Heterocyclic Analogue | 1,2,3-Triazole | 1-Azido-3,3-diphenylpropane + Acetylene | 1-(3,3-Diphenylpropyl)-1H-1,2,3-triazole |

Elucidation of Reaction Mechanisms and Kinetic Studies Involving 1h Imidazole, 1 3,3 Diphenylpropyl Precursors and Analogues

Mechanistic Investigations of Synthetic Transformations

The synthesis of imidazole (B134444) derivatives is a cornerstone of heterocyclic chemistry, with several established methods that proceed through distinct mechanistic pathways. These pathways often involve catalytic processes and are sensitive to reaction conditions.

Catalytic Pathways and Intermediates in Imidazole Synthesis

The formation of the imidazole ring can be achieved through various multicomponent reactions, often facilitated by catalysts that guide the assembly of the heterocyclic core from simpler acyclic precursors.

Debus-Radziszewski Imidazole Synthesis: This classic method synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.comslideshare.net The reaction is thought to occur in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgscribd.com This diimine then condenses with the aldehyde to form the final imidazole product. wikipedia.orgslideshare.net While the precise mechanism is not definitively established, this pathway highlights the formation of key imine intermediates. wikipedia.org A modification of this reaction, replacing one equivalent of ammonia with a primary amine, is a common route to N-substituted imidazoles. wikipedia.org

Van Leusen Imidazole Synthesis: This reaction provides a route to 1,5-disubstituted or 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov The mechanism is driven by the unique properties of TosMIC, which features a reactive isocyanide carbon, an acidic methylene (B1212753) group, and a tosyl leaving group. organic-chemistry.org The process begins with the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the aldimine. organic-chemistry.orgnih.govmdpi.com This forms a 4-tosyl-2-imidazoline intermediate. The subsequent elimination of p-toluenesulfinic acid from this intermediate leads to the aromatic imidazole ring. organic-chemistry.orgnih.gov

Metal-Catalyzed Syntheses: Various transition metals, including copper (Cu), rhodium (Rh), and zinc (Zn), catalyze the formation of imidazole rings through different mechanisms.

Copper-catalyzed reactions can facilitate the [3+2] cycloaddition of substrates to form the imidazole ring with high regioselectivity. organic-chemistry.org Other copper-catalyzed pathways involve the reaction of two different isocyanides or the diamination of terminal alkynes with amidines. organic-chemistry.org

Rhodium(II) catalysts can react with 1-sulfonyl triazoles to generate rhodium iminocarbenoid intermediates, which then react with nitriles to yield imidazoles. organic-chemistry.org

Zinc chloride (ZnCl₂) has been shown to catalyze the [3+2] cycloaddition of benzimidates and 2H-azirines, providing a mild route to multisubstituted imidazoles. organic-chemistry.org

These catalytic pathways underscore the importance of intermediates like diimines, imidazolines, and metal-carbenoids in constructing the imidazole core.

Role of Solvents and Reaction Conditions on Reaction Outcomes

The choice of solvent and reaction conditions plays a critical role in the synthesis of imidazole derivatives, influencing reaction rates, yields, and even mechanistic pathways. This is particularly evident in the N-alkylation of the imidazole ring, a key step in synthesizing analogues of 1H-Imidazole, 1-(3,3-diphenylpropyl)-.

N-alkylation of imidazole is typically a nucleophilic substitution reaction (SN2), where the imidazole nitrogen attacks an alkyl halide. The polarity of the solvent significantly impacts the rate of these reactions.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are known to accelerate SN2 reactions. libretexts.org They can solvate the cation but not the nucleophilic anion, leaving the nucleophile more reactive. Studies on the synthesis of imidazolium (B1220033) ionic liquids (N,N'-disubstituted imidazole salts) show that the kinetic rate constant can be over an order of magnitude larger in DMSO compared to a protic solvent like methanol. libretexts.org

Polar Protic Solvents: Solvents such as water and alcohols can form hydrogen bonds with the nucleophile (the imidazole nitrogen). libretexts.orglibretexts.org This stabilizes the nucleophile, making it less reactive and thus slowing down the SN2 reaction rate. libretexts.org However, these solvents are very effective at stabilizing charged intermediates, which can be beneficial in other reaction types, such as SN1 reactions or certain steps in multicomponent syntheses. nih.gov

The table below summarizes the qualitative effect of solvent type on the N-alkylation of imidazoles.

Reaction temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also promote side reactions or decomposition. For instance, in some catalyst-free syntheses in glycerol, increasing the temperature can weaken the hydrogen bonding interactions that activate the reactants, leading to decreased yields.

Nucleophilic Substitution and Cycloaddition Mechanisms

The synthesis of 1H-Imidazole, 1-(3,3-diphenylpropyl)- and its analogues relies heavily on nucleophilic substitution and cycloaddition reactions.

Nucleophilic Substitution: The final step to produce the target compound is the N-alkylation of the imidazole ring. Imidazole is an excellent nucleophile, with the lone pair on the sp²-hybridized nitrogen atom readily attacking electrophilic centers. researchgate.net The reaction of the imidazole anion (formed under basic conditions) with an alkyl halide, such as 3,3-diphenylpropyl bromide, proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. otago.ac.nz

In this mechanism, the imidazole nucleophile attacks the carbon atom bearing the leaving group (e.g., bromide) from the backside, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon. This is followed by the inversion of stereochemistry at the carbon center and the expulsion of the leaving group. The regioselectivity of this attack on unsymmetrically substituted imidazoles is influenced by both steric and electronic factors. otago.ac.nz

Cycloaddition: Cycloaddition reactions are primarily used to construct the imidazole ring itself. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

[3+2] Cycloadditions: This is a common strategy where a three-atom component reacts with a two-atom component. For example, the Van Leusen synthesis involves the cycloaddition of TosMIC to an aldimine. nih.govmdpi.com Other examples include the reaction of nitrile ylides with their imidoyl chloride precursors and copper-catalyzed cycloadditions. organic-chemistry.orgrsc.org These reactions are powerful for creating highly substituted imidazoles with good regiocontrol. organic-chemistry.org

Kinetic Analysis of Formation and Transformation Reactions of Imidazole Derivatives

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the influence of various parameters. While specific kinetic data for 1H-Imidazole, 1-(3,3-diphenylpropyl)- is scarce, analysis of analogous systems offers a robust framework.

Rate Law Determination and Reaction Order Analysis

Rate = k[Imidazole][Alkyl Halide]

This theoretical rate law can be confirmed experimentally using the method of initial rates. youtube.comkhanacademy.orgyoutube.com By systematically varying the initial concentration of one reactant while keeping the other constant and measuring the initial reaction rate, the order with respect to each reactant can be determined. libretexts.orgyoutube.com

Activation Parameters (Ea, ΔH‡, ΔS‡, ΔG‡) and Transition State Theory

Activation parameters, derived from studying the effect of temperature on the reaction rate constant, provide deeper insight into the transition state of a reaction.

Activation Energy (Ea): The minimum energy required to initiate the reaction, calculated from the Arrhenius equation.

Enthalpy of Activation (ΔH‡): The difference in enthalpy between the reactants and the transition state.

Entropy of Activation (ΔS‡): The change in entropy when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state than the reactants, which is typical for bimolecular reactions like SN2.

These parameters are determined by measuring the rate constant (k) at different temperatures and plotting ln(k) vs. 1/T (Arrhenius plot) or ln(k/T) vs. 1/T (Eyring plot).

A study on the reaction of imidazole with oxalate (B1200264) esters provides concrete examples of these parameters and how they differ based on the substrate.

The strikingly different activation energies, particularly the negative value for the TCPO reaction, indicate a complex, multi-step mechanism where a pre-equilibrium step is likely involved. This highlights how detailed kinetic analysis can unravel intricate mechanistic details in the transformation of imidazole derivatives.

Computational Mechanistic Studies

Computational mechanistic studies provide a molecular-level understanding of chemical reactions, including the identification of transient intermediates and transition states, and the calculation of reaction energy profiles. While specific computational studies on the synthesis of 1H-Imidazole, 1-(3,3-diphenylpropyl)- are not extensively documented in publicly available literature, the principles can be thoroughly illustrated through studies of analogous N-alkylation reactions of imidazoles.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. This allows for the mapping of the potential energy surface of a reaction and the determination of the most likely reaction pathway.

The synthesis of 1H-Imidazole, 1-(3,3-diphenylpropyl)- typically involves the N-alkylation of an imidazole ring with a suitable precursor, such as 1-halo-3,3-diphenylpropane. This reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. DFT calculations can provide significant insights into this process.

A representative analogue for this reaction is the N-alkylation of imidazole with smaller alkylating agents, for which computational data is more readily available. For instance, the reaction of imidazole with dimethyl carbonate has been studied using DFT at the B3LYP/6-311++G(d,p) level of theory, revealing a two-step mechanism. researchgate.net

The initial step is a nucleophilic attack of the imidazole nitrogen on a methyl group of dimethyl carbonate, proceeding through a transition state (TS-1a) to form an N-methylimidazolium methyl carbonate ion pair. researchgate.net This is followed by a proton transfer and subsequent decomposition of methyl hydrogen carbonate to yield N-methylimidazole, methanol, and carbon dioxide. researchgate.net

The calculated energy profile for such a reaction provides the activation energies for each step, which are crucial for understanding the reaction kinetics.

Table 1: Calculated Energies for the N-Alkylation of Imidazole with Dimethyl Carbonate (Based on analogous reaction data)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Imidazole + Dimethyl Carbonate) | 0.0 |

| Transition State 1 (TS-1a) | +36.5 |

| Intermediate Complex 1 (IC-1) | -6.6 |

| Transition State 2 (TS-2a) | +37.0 (relative to IC-1) |

| Products (N-methylimidazole + CO2 + Methanol) | -30.0 |

This data is derived from a study on the reaction of imidazole with dimethyl carbonate and serves as an illustrative example of the insights gained from DFT calculations. researchgate.net

For the synthesis of 1H-Imidazole, 1-(3,3-diphenylpropyl)-, a similar DFT approach would be employed. The key differences would lie in the size and steric hindrance of the 3,3-diphenylpropyl group. DFT calculations would be essential to:

Determine the optimized geometries of the reactants, the transition state, and the product.

Calculate the activation energy for the SN2 reaction, which would be influenced by the bulky diphenylpropyl group.

Investigate the potential for side reactions or alternative mechanistic pathways.

Analyze the electronic properties of the transition state, such as charge distribution and bond lengths.

The steric bulk of the diphenylpropyl group would likely increase the activation energy compared to smaller alkyl groups, a hypothesis that DFT calculations could quantitatively confirm.

Molecular Dynamics (MD) simulations complement the static picture provided by DFT by introducing temperature and solvent effects, allowing for the observation of the dynamic evolution of a reacting system over time. While DFT is excellent for mapping the potential energy surface, MD simulations can explore the conformational landscape of reactants and transition states and provide insights into the role of the solvent in the reaction mechanism.

In the context of the N-alkylation of imidazole to form 1H-Imidazole, 1-(3,3-diphenylpropyl)-, MD simulations could be used to:

Simulate the approach of the reactants: MD can model the diffusion and orientation of the imidazole and 1-halo-3,3-diphenylpropane molecules in a solvent, providing insights into the pre-reaction complex formation.

Study solvent effects: The explicit inclusion of solvent molecules in an MD simulation allows for the investigation of how the solvent cage influences the reaction rate and the stability of charged intermediates or transition states.

Explore conformational flexibility: The 3,3-diphenylpropyl group has significant conformational freedom. MD simulations can explore the different conformations of this group and how they might affect its reactivity and the approach to the imidazole nitrogen.

Analyze the dynamics of the transition state: Although computationally demanding, ab initio MD (AIMD), which uses quantum mechanical forces, can be used to simulate the reaction trajectory and observe the bond-making and bond-breaking processes in real-time.

Table 2: Potential Applications of MD Simulations in Studying the N-Alkylation of Imidazole (Illustrative examples of parameters that can be studied)

| Simulation Aspect | Information Gained | Relevance to 1H-Imidazole, 1-(3,3-diphenylpropyl)- Synthesis |

|---|---|---|

| Reactant Diffusion | Rate of encounter between imidazole and alkylating agent. | Understanding how solvent viscosity and temperature affect the initial reaction step. |

| Solvation Shell Analysis | Structure and dynamics of solvent molecules around the reactants and transition state. | Quantifying the stabilizing or destabilizing effect of the solvent on the reaction. |

| Conformational Sampling | Preferred conformations of the 3,3-diphenylpropyl group. | Assessing how steric hindrance from different conformers impacts the accessibility of the reaction center. |

| Free Energy Calculations | Calculation of the potential of mean force along the reaction coordinate. | Providing a more realistic reaction energy profile that includes solvent and entropic effects. |

By combining DFT calculations to map the intrinsic reaction pathway with MD simulations to account for environmental and dynamic effects, a comprehensive understanding of the mechanism for the formation of 1H-Imidazole, 1-(3,3-diphenylpropyl)- can be achieved. These computational tools are invaluable for rationalizing experimental observations and for the predictive design of more efficient synthetic routes.

Structural Analysis and Conformational Studies of 1h Imidazole, 1 3,3 Diphenylpropyl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the chemical structure of a molecule. Techniques like NMR, IR, UV-Vis, and Mass Spectrometry each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A hypothetical ¹H NMR spectrum of 1H-Imidazole, 1-(3,3-diphenylpropyl)- would show distinct signals for each unique proton environment. The protons on the imidazole (B134444) ring would typically appear in the aromatic region (δ 6.5-8.0 ppm). The diphenylpropyl substituent would exhibit a characteristic pattern: a triplet for the methine proton (CH) coupled to the adjacent methylene (B1212753) group, multiplets for the two methylene (CH₂) groups of the propyl chain, and complex multiplets in the aromatic region for the ten protons of the two phenyl groups.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbons of the imidazole ring would resonate at characteristic chemical shifts (δ 115-140 ppm). The aliphatic carbons of the propyl chain and the aromatic carbons of the phenyl groups would also have distinct signals.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignment of signals to specific atoms within the molecule's structure.

Hypothetical ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | ~7.5 - 8.0 | Singlet |

| Imidazole H-4/H-5 | ~6.8 - 7.2 | Doublet/Singlet |

| Phenyl-H (10H) | ~7.1 - 7.4 | Multiplet |

| N-CH₂ | ~4.0 - 4.2 | Triplet |

| CH₂ | ~2.2 - 2.5 | Multiplet |

Hypothetical ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Imidazole C-2 | ~135 - 140 |

| Imidazole C-4/C-5 | ~118 - 130 |

| Phenyl C (quaternary) | ~140 - 145 |

| Phenyl C-H | ~125 - 130 |

| N-CH₂ | ~45 - 50 |

| CH₂ | ~30 - 35 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique identifies functional groups based on their vibrational frequencies. For 1H-Imidazole, 1-(3,3-diphenylpropyl)-, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2960 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and the C-N stretching of the imidazole ring would also be present.

UV-Vis Spectroscopy: This method provides information about conjugated systems. The imidazole and phenyl rings constitute the chromophores in this molecule. The UV-Vis spectrum would likely display absorption maxima corresponding to π→π* transitions within these aromatic systems, typically below 300 nm.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. For the title compound (Molecular Formula: C₁₈H₁₈N₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (262.35 g/mol ). Common fragmentation pathways would likely involve the cleavage of the propyl chain, leading to fragments corresponding to the diphenylmethyl cation and the imidazole-containing fragments.

Computational Structural Elucidation

In the absence of experimental data, computational chemistry offers a powerful means to predict molecular structure and properties.

Conformational Analysis and Energy Minimization Techniques

Theoretical methods, such as Density Functional Theory (DFT), can be employed to investigate the molecule's conformational landscape. nih.gov The 3,3-diphenylpropyl chain is flexible due to rotation around its single bonds. Conformational analysis would involve systematically rotating these bonds to identify various possible spatial arrangements (conformers). Energy minimization calculations for each conformer would then identify the most stable, lowest-energy structures. These studies can predict the most likely conformation of the molecule in the gas phase or in solution and can be used to help interpret experimental NMR data. mdpi.com

Crystal Structure Prediction Methodologies

The prediction of the crystal structure of a molecule, particularly a flexible one like 1H-Imidazole, 1-(3,3-diphenylpropyl)-, is a significant challenge in computational chemistry and materials science. Crystal structure prediction (CSP) methodologies aim to identify the most stable arrangement of molecules in a crystal lattice, known as the global minimum on the crystal energy landscape.

Modern CSP methods typically involve two main stages. The first stage is the generation of a large number of plausible crystal packing arrangements (polymorphs) based on the molecular structure. This is often achieved using sophisticated search algorithms that explore the vast conformational and packing space available to the molecule. For a molecule with the conformational flexibility of 1H-Imidazole, 1-(3,3-diphenylpropyl)-, arising from the rotatable bonds in the propyl chain and the orientation of the phenyl and imidazole rings, this search is particularly complex.

The second stage involves ranking the generated structures based on their lattice energies, which are calculated using accurate computational methods. These methods can range from empirical force fields, which are computationally inexpensive but less accurate, to more rigorous quantum mechanical calculations that provide a more precise estimation of the intermolecular and intramolecular forces.

The final predicted crystal structures would provide detailed information on the unit cell parameters, space group, and the precise arrangement of molecules within the crystal. This includes an understanding of the intermolecular interactions, such as hydrogen bonding, π-π stacking between the aromatic rings, and van der Waals forces, that stabilize the crystal lattice.

As of now, there are no published studies detailing the application of crystal structure prediction methodologies specifically to 1H-Imidazole, 1-(3,3-diphenylpropyl)-. Such a study would be instrumental in understanding its solid-state properties and polymorphism, which are critical for applications in pharmaceuticals and materials science.

Molecular Interactions and Recognition Principles of 1h Imidazole, 1 3,3 Diphenylpropyl Analogues

Computational Approaches to Molecular Interaction Profiling

Computational methods have become indispensable in medicinal chemistry for predicting and analyzing the interactions between small molecules and their biological targets. nih.gov These approaches, ranging from quantitative structure-activity relationship (QSAR) modeling to molecular dynamics simulations, allow for a detailed examination of the molecular features crucial for binding and efficacy.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com This method is instrumental in identifying the key molecular descriptors—physicochemical, electronic, and steric properties—that influence the activity of the compounds. nih.gov For analogues of 1H-Imidazole, 1-(3,3-diphenylpropyl)-, QSAR studies provide a framework for predicting the activity of novel derivatives before their synthesis, thereby streamlining the drug discovery process. nih.govnih.gov

Both 2D and 3D-QSAR methodologies are employed to understand the structural requirements for the activity of imidazole-containing compounds. While 2D-QSAR relies on descriptors calculated from the 2D representation of molecules, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize the 3D conformational information of the molecules. mdpi.com

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). mdpi.com For a series of 1-(3,3-diphenylpropyl)-piperidinyl derivatives, a structurally related class, a CoMFA model yielded a high cross-validation correlation coefficient (q²) of 0.787 and a non-cross-validated correlation coefficient (r²) of 0.962, indicating a statistically significant and robust model. nih.gov

CoMSIA , an extension of CoMFA, calculates similarity indices based on additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian-type function. mdpi.com This often leads to more stable and interpretable models. mdpi.com For the same 1-(3,3-diphenylpropyl)-piperidinyl series, a CoMSIA model combining steric, electrostatic, and hydrophobic fields produced a q² of 0.809 and an r² of 0.951. nih.gov The visual output of these analyses is contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.govresearchgate.net

| 3D-QSAR Model | Statistical Parameter | Value | Significance |

| CoMFA | q² (Cross-validated r²) | 0.787 nih.gov | Good internal predictive ability |

| r² (Non-cross-validated r²) | 0.962 nih.gov | Strong correlation between fields and activity | |

| r²_pred (External validation) | 0.855 nih.gov | Good external predictive power | |

| CoMSIA | q² (Cross-validated r²) | 0.809 nih.gov | Excellent internal predictive ability |

| r² (Non-cross-validated r²) | 0.951 nih.gov | Strong correlation between fields and activity | |

| r²_pred (External validation) | 0.830 nih.gov | Good external predictive power |

The development of a predictive QSAR model hinges on the careful selection of relevant molecular descriptors and rigorous validation of the resulting model. nih.gov Descriptors can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D fields (e.g., CoMFA/CoMSIA fields). nih.govtubitak.gov.tr For imidazole (B134444) derivatives, important descriptors have been identified, such as those related to atomic van der Waals volumes and electronegativities. tubitak.gov.tr

Descriptor Selection: The goal is to choose a subset of descriptors that have a strong correlation with biological activity while being independent of each other. Techniques like stepwise regression, genetic function approximation (GFA), and genetic partial least squares (G/PLS) are used to identify these key descriptors from a larger pool. nih.gov

Model Validation: Validation is crucial to ensure that the QSAR model is robust and has predictive power for new compounds. mdpi.com

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (yielding a q² value) are commonly used. jmchemsci.com In this process, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. mdpi.com

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power). The model's ability to predict the activities of the test set compounds (measured by r²_pred) is the ultimate proof of its utility. mdpi.com For the 1-(3,3-diphenylpropyl)-piperidinyl derivatives, the models showed good predictive correlation coefficients of 0.855 (CoMFA) and 0.83 (CoMSIA) for an external test set. nih.gov

Y-Scrambling: This method involves randomly shuffling the biological activity data while keeping the descriptors constant. A new QSAR model is then developed. If the original model is robust, the scrambled models should have significantly lower q² and r² values, confirming that the original correlation was not due to chance. jmchemsci.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method provides valuable insights into the binding mode and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. tubitak.gov.trrjptonline.org

For analogues of 1H-Imidazole, 1-(3,3-diphenylpropyl)-, docking studies can identify key amino acid residues in the target's active site that are crucial for binding. researchgate.netmdpi.com For instance, studies on various imidazole derivatives have shown that the imidazole ring itself can be a key pharmacophore, often interacting with specific residues in the binding pocket. nih.govresearchgate.net The docking score, an estimation of the binding affinity, helps in ranking potential new compounds before synthesis. najah.edu The analysis of docking poses can reveal multiple possible binding modes, which can be further investigated using more computationally intensive methods. nih.govnih.gov

| Interaction Type | Description | Relevance to Imidazole Analogues |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while N-H groups can act as donors, forming key interactions with receptor residues. mdpi.comresearchgate.net |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution. | The diphenylpropyl moiety provides a large hydrophobic surface that can interact favorably with nonpolar pockets in the receptor. nih.govnajah.edu |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl rings of the diphenylpropyl group and the imidazole ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site. tubitak.gov.tr |

| π-Cation Interactions | An interaction between a π system (like a phenyl ring) and an adjacent cation (like a protonated lysine (B10760008) or arginine residue). | The electron-rich aromatic rings can interact with positively charged residues in the active site. tubitak.gov.tr |

Molecular Dynamics (MD) simulations provide a dynamic view of the compound-target system, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding pose, analyze conformational changes in both the ligand and the receptor upon binding, and calculate binding free energies. mdpi.com

For a complex of a 1H-Imidazole, 1-(3,3-diphenylpropyl)- analogue and its target protein, an MD simulation would typically run for nanoseconds to microseconds. mdpi.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD suggests that the ligand remains in its binding pocket in a stable conformation. najah.edu Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein become more or less flexible upon ligand binding. najah.edumdpi.com These simulations can confirm the persistence of key interactions identified by docking and reveal the role of water molecules in mediating binding. najah.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Design Principles Based on Molecular Interactions

The insights gained from computational studies form the basis for rational drug design. By integrating the results from QSAR, molecular docking, and MD simulations, a set of design principles for novel 1H-Imidazole, 1-(3,3-diphenylpropyl)- analogues can be established. researchgate.netnih.gov

QSAR-Guided Design: CoMFA and CoMSIA contour maps directly inform design strategies. For example, if a map shows a sterically favored region (green contour) near a particular position on the molecule, introducing a bulky substituent there is predicted to increase activity. nih.gov Conversely, a sterically disfavored region (yellow contour) indicates that bulky groups should be avoided. nih.gov Similarly, electrostatic and hydrophobic maps guide the modulation of charge distribution and lipophilicity to optimize interactions. researchgate.netrjptonline.org

Structure-Based Design: Docking and MD simulations provide a structural hypothesis for the observed activity. If a specific hydrogen bond is identified as critical for binding, new analogues can be designed to enhance this interaction. mdpi.commdpi.com For example, modifying a substituent to introduce a hydrogen bond donor or acceptor group at the correct position can lead to a significant improvement in binding affinity. The large hydrophobic diphenylpropyl group is a key feature for interaction with hydrophobic pockets, and modifications to this group must preserve or enhance these favorable contacts.

By combining these computational approaches, chemists can prioritize the synthesis of compounds with a higher probability of success, accelerating the development of new and more potent therapeutic agents based on the 1H-Imidazole, 1-(3,3-diphenylpropyl)- scaffold.

Scaffold Modification and Bioisosteric Replacements for Enhanced Specificity

The core structure, or scaffold, of a molecule is a fundamental determinant of its biological activity. Modifications to this scaffold can lead to significant improvements in target specificity and pharmacokinetic properties. In the context of imidazole-based compounds, such as those developed as enzyme inhibitors, scaffold modification is a key strategy. For instance, in the development of non-steroidal CYP17A1 inhibitors, a crucial enzyme in hormone-dependent cancers, medicinal chemists employ various strategies including the insertion of hydrophilic groups, disruption of molecular symmetry, and bioisosteric replacement to enhance compound properties. acs.org

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical characteristics, is a widely used technique to optimize lead compounds. nih.gov This strategy aims to improve potency, selectivity, and metabolic stability. nih.govnih.gov In the realm of imidazole-containing compounds, the imidazole ring itself can be a target for bioisosteric replacement. For example, heterocycles like 1,2,3-triazoles have been successfully used as bioisosteres for the imidazole moiety in various therapeutic agents. nih.gov Such replacements can modulate the electronic and steric profile of the molecule, leading to altered binding interactions and potentially enhanced specificity for the intended biological target. The goal is to refine the molecule's interaction with the target's binding site while potentially reducing off-target effects. nih.gov

| Modification Strategy | Objective | Example Application |

| Scaffold Hopping | To explore new chemical space and obtain novel intellectual property. | Replacing a core ring system with a completely different one while maintaining key pharmacophoric features. |

| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties. | Substituting an imidazole ring with a triazole or oxadiazole to alter hydrogen bonding capacity and metabolic stability. nih.gov |

| Functional Group Modification | To fine-tune interactions with the target. | Adding hydrophilic or ionizable groups to improve solubility and reduce non-specific binding. acs.org |

Pharmacophore Modeling for Identifying Critical Interaction Sites

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. rjptonline.org This model serves as a 3D template, highlighting critical interaction sites such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For complex molecules like the analogues of 1H-Imidazole, 1-(3,3-diphenylpropyl)-, pharmacophore models can be generated based on the structures of known active ligands or the binding site of the target protein. nih.gov These models are instrumental in virtual screening campaigns to identify new compounds with the potential for similar biological activity. Furthermore, they provide invaluable insights into the structure-activity relationships (SAR) within a series of compounds. By mapping the pharmacophoric features onto a set of analogues, researchers can understand why certain structural modifications lead to an increase or decrease in activity, thereby guiding the rational design of more potent and selective molecules.

In studies of related compounds, such as 1-(3,3-diphenylpropyl)-piperidinyl derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic character are favorable or unfavorable for activity, effectively creating a detailed pharmacophore. nih.gov

| Pharmacophore Feature | Description | Potential Role in Interaction |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | Interaction with acceptor groups (e.g., carbonyl oxygen) in the receptor binding site. |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | Interaction with donor groups (e.g., amide N-H) in the receptor binding site. |

| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | Van der Waals interactions with hydrophobic pockets in the receptor. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Pi-pi stacking or cation-pi interactions with aromatic residues in the binding site. |

Role of the 3,3-Diphenylpropyl Moiety in Molecular Recognition

The 3,3-diphenylpropyl group is a prominent feature of the molecule and plays a crucial role in its interaction with biological targets. Its contribution is primarily through lipophilic and steric interactions.

Contributions of Lipophilicity and Steric Bulk to Interactions

The steric bulk of the diphenylpropyl group also plays a defining role in molecular recognition. The size and shape of this moiety dictate how the molecule fits into the binding pocket. A favorable steric match, where the molecule's shape is complementary to that of the binding site, maximizes van der Waals interactions and contributes to high-affinity binding. nih.gov However, excessive steric bulk can also lead to steric hindrance, preventing the molecule from adopting the optimal conformation for binding or causing clashes with the receptor surface. nih.gov In 3D-QSAR studies of 1-(3,3-diphenylpropyl)-piperidinyl derivatives, contour maps have shown that bulky substituents are favored in certain regions around the diphenylpropyl moiety, indicating that this group helps to properly orient the molecule within the binding site for optimal interaction. nih.gov

Influence of Conformation on Molecular Fit

Computational methods, such as systematic conformational searches, are used to identify the low-energy conformers of a molecule. nih.gov The bioactive conformation, which is the conformation the molecule adopts when bound to its target, is not necessarily the absolute lowest energy conformer in solution. The binding energy gained from the interaction with the receptor can compensate for the energetic cost of adopting a higher-energy conformation. nih.gov Understanding the conformational preferences of the 3,3-diphenylpropyl group is therefore essential for designing analogues that are pre-organized for binding, which can lead to improved affinity and selectivity.

Imidazole Ring Contribution to Molecular Interactions

The imidazole ring is a versatile heterocyclic moiety with a rich electronic character that enables it to participate in a variety of crucial molecular interactions.

Hydrogen Bonding Capabilities of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, which are key to its functionality in molecular interactions. nih.gov One nitrogen atom is of the pyrrole (B145914) type (NH), acting as a hydrogen bond donor. The other is of the pyridine (B92270) type (=N-), which possesses a lone pair of electrons and acts as a hydrogen bond acceptor. This dual capability allows the imidazole ring to form specific and directional hydrogen bonds with complementary residues in a protein's binding site, such as the side chains of amino acids like aspartate, glutamate, serine, or threonine. mdpi.com

The ability of the imidazole nitrogen to coordinate with the heme iron is a well-known mechanism of inhibition for cytochrome P450 enzymes. nih.govbiomolther.org The unhindered nitrogen atom can directly ligate to the iron, leading to potent inhibition. nih.gov These hydrogen bonding and coordination interactions are often critical for anchoring the ligand in the binding site and are a major determinant of the molecule's biological activity and specificity.

π-Stacking Interactions with Aromatic Systems

The 3,3-diphenylpropyl moiety of these imidazole analogues provides a structural framework conducive to π-stacking interactions with aromatic amino acid residues within a protein's active site. Molecular modeling studies of various azole antifungals, which share structural similarities with 1H-Imidazole, 1-(3,3-diphenylpropyl)-, have elucidated the nature of these interactions.

Detailed Research Findings:

Computational models of the Candida albicans lanosterol (B1674476) 14α-demethylase (CYP51) have shown that azole antifungals orient themselves within the active site in a consistent manner. One of the phenyl rings of the inhibitor typically positions itself deep within a hydrophobic binding pocket. nih.gov This orientation facilitates a π-π stacking interaction with the aromatic side chain of specific amino acid residues. For instance, a key interaction has been identified between a halogenated phenyl ring of some inhibitors and the tyrosine residue at position 132 (Y132) of the enzyme. nih.gov This interaction is believed to contribute significantly to the binding affinity and inhibitory potency of the compound.

The strength and geometry of these π-stacking interactions are influenced by the electronic properties of the interacting aromatic rings. The electron-rich nature of the imidazole ring can further enhance these interactions. nih.gov While direct experimental data quantifying the energetic contribution of π-stacking for 1H-Imidazole, 1-(3,3-diphenylpropyl)- itself is limited, the consistent observation of this interaction in modeling studies of structurally related antifungal agents underscores its importance in molecular recognition.

Table 1: Key Residues Involved in π-Stacking Interactions with Azole Antifungals

| Interacting Residue | Location in Protein Structure | Type of Interaction | Reference |

| Y132 | Active Site Hydrophobic Cleft | π-π Stacking | nih.gov |

Applications of 1h Imidazole, 1 3,3 Diphenylpropyl in Catalysis and Materials Science

Development of Imidazole-Based Functional Materials

Ionic Liquids and Organocatalysts Incorporating Imidazole (B134444) Moieties

The imidazole core is a cornerstone in the design of ionic liquids (ILs) and N-heterocyclic carbene (NHC) organocatalysts. Imidazolium (B1220033) salts, derived from 1-substituted imidazoles, are prized for their tunable physicochemical properties, including thermal stability, conductivity, and solvency. These characteristics make them highly effective as "green" solvents and catalysts in a multitude of chemical transformations.

While there is no specific data on 1H-Imidazole, 1-(3,3-diphenylpropyl)- in this context, the presence of the bulky, non-polar 3,3-diphenylpropyl group would be expected to significantly influence the properties of any resulting ionic liquid. It is hypothesized that this substituent could enhance solubility in non-polar media and potentially lead to unique steric and electronic effects if converted into an NHC catalyst. Research in this specific area is required to validate these possibilities.

Table 1: Comparison of Common Imidazole-Based Cations in Ionic Liquids

| Cation Name | Common Anions | Key Features of the Cation |

| 1-Butyl-3-methylimidazolium ([BMIM]) | [Cl]⁻, [BF₄]⁻, [PF₆]⁻ | Well-studied, versatile, relatively low melting point. |

| 1-Ethyl-3-methylimidazolium ([EMIM]) | [OAc]⁻, [EtSO₄]⁻ | Low viscosity, good conductivity. |

| 1-Hexyl-3-methylimidazolium ([HMIM]) | [Cl]⁻, [Tf₂N]⁻ | Increased hydrophobicity compared to shorter alkyl chains. |

| 1-(3,3-diphenylpropyl)-3-alkylimidazolium (Hypothetical) | N/A | Expected high steric hindrance and lipophilicity. |

This table is for illustrative purposes and includes a hypothetical entry for the compound of interest to highlight the lack of current data.

Integration into Hybrid Materials and Nanostructures

Imidazole derivatives are also integral to the field of materials science, particularly in the formation of metal-organic frameworks (MOFs) and functionalized nanoparticles. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making them excellent linkers in the self-assembly of porous MOF structures. Additionally, imidazole-containing molecules can be grafted onto the surfaces of nanomaterials to impart specific functionalities, such as catalytic activity or enhanced dispersibility.

The potential for 1H-Imidazole, 1-(3,3-diphenylpropyl)- to be used in such applications remains unexplored. The diphenylpropyl group could introduce significant steric bulk, which might be leveraged to create larger pore sizes in MOFs or to prevent aggregation of nanoparticles. However, without experimental data, these remain speculative advantages. Further investigation is necessary to determine if 1H-Imidazole, 1-(3,3-diphenylpropyl)- can be effectively integrated into such advanced materials and what, if any, unique properties it might confer.

Table 2: Potential Roles of Imidazole Derivatives in Materials Science

| Application Area | Function of Imidazole Moiety | Potential Influence of 1-(3,3-diphenylpropyl)- Group |

| Metal-Organic Frameworks (MOFs) | Serves as a coordinating linker between metal centers. | Could create larger, more sterically hindered pores. |

| Functionalized Nanoparticles | Surface modification to enhance stability or add catalytic sites. | May improve dispersibility in organic matrices and influence surface reactivity. |

| Polymer Composites | Acts as a curing agent or a component of functional monomers. | Could impact the thermal and mechanical properties of the resulting polymer. |

This table outlines general applications and hypothesizes the impact of the specific substituent, as direct research is not available.

Future Research Directions and Unexplored Avenues for 1h Imidazole, 1 3,3 Diphenylpropyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-substituted imidazoles traditionally involves multi-step procedures that may utilize harsh reagents and organic solvents. Future research should prioritize the development of green and sustainable synthetic routes to 1H-Imidazole, 1-(3,3-diphenylpropyl)-. This aligns with the growing demand for environmentally benign chemical processes. researchgate.net Key areas of investigation include one-pot multicomponent reactions (MCRs), which offer advantages like reduced reaction times, lower costs, and simpler purification processes. researchgate.netresearchgate.net

Exploration of solvent-free reaction conditions or the use of green solvents like ionic liquids could significantly reduce the environmental footprint of the synthesis. asianpubs.orgrhhz.net Furthermore, the development of reusable, heterogeneous catalysts, such as supported metal nanoparticles or nanostructured molten salts, could enhance the efficiency and sustainability of the production process. rsc.orgresearchgate.net These methods stand in contrast to conventional approaches, offering a pathway to high-yield, low-waste synthesis. researchgate.netresearchgate.net

| Parameter | Hypothetical Traditional Synthesis | Future Sustainable Approach | Potential Advantage |

|---|---|---|---|

| Approach | Multi-step alkylation of imidazole (B134444) with a diphenylpropyl halide | One-pot, four-component reaction | Improved atom economy, reduced steps researchgate.net |

| Catalyst | Homogeneous base (e.g., NaH) | Reusable heterogeneous catalyst (e.g., TiO2-rGO nanocomposite) researchgate.net | Easy separation and recyclability rhhz.net |

| Solvent | Anhydrous organic solvents (e.g., DMF, THF) | Solvent-free conditions or green solvents (e.g., ethanol) researchgate.netrhhz.net | Reduced environmental impact and cost |

| Energy Source | Conventional thermal heating | Microwave or ultrasonic irradiation researchgate.netrhhz.net | Faster reaction times, lower energy consumption researchgate.net |

Advanced Computational Modeling for Predictive Chemical Discovery and Material Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the discovery process. bohrium.com For 1H-Imidazole, 1-(3,3-diphenylpropyl)-, advanced computational modeling represents a significant and largely untapped area of research. Techniques such as Density Functional Theory (DFT) can be employed to optimize the molecule's geometry and calculate its electronic properties, including HOMO-LUMO energy gaps, which are crucial for understanding its reactivity and potential applications in electronics. researchgate.netnih.gov

Molecular Dynamics (MD) simulations can offer insights into the conformational flexibility of the diphenylpropyl chain and how the molecule interacts with solvents or other molecules in a condensed phase. nih.gov This is particularly relevant for predicting its behavior in biological systems or as a component in a larger material assembly. Furthermore, in silico methods can predict photophysical properties, suggesting potential applications in sensors or optical materials. nih.gov

| Computational Method | Predicted Property | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) researchgate.net | Electronic structure, orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP) | Predicting reactivity, designing organic electronic materials, understanding intermolecular interactions |

| Time-Dependent DFT (TD-DFT) nih.gov | Excitation energies, absorption and emission spectra | Designing fluorescent probes, organic light-emitting diode (OLED) materials |

| Molecular Dynamics (MD) Simulation nih.gov | Conformational landscape, solvation dynamics, interaction with surfaces or macromolecules | Formulation design, understanding transport properties, predicting binding modes to biological targets |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions | Rational design of supramolecular assemblies and crystal engineering |

Exploration of Unconventional Molecular Interaction Paradigms

The structure of 1H-Imidazole, 1-(3,3-diphenylpropyl)- is ripe for the exploration of unconventional molecular interactions. Beyond standard hydrogen bonding and van der Waals forces, the interplay between the electron-rich imidazole ring and the two phenyl groups could give rise to a complex network of non-covalent interactions. These include π-π stacking between the phenyl rings and/or the imidazole ring, and C-H···π interactions involving the propyl chain and the aromatic systems.

Investigating these interactions is crucial as they govern self-assembly, crystal packing, and the formation of supramolecular structures. nih.gov The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating the formation of intricate architectures. nih.gov Understanding how the bulky diphenylpropyl substituent modulates these interactions could lead to the rational design of liquid crystals, gels, or other soft materials with unique properties.

| Interaction Type | Structural Moieties Involved | Potential Impact on Material Properties |

|---|---|---|

| π-π Stacking | Phenyl-Phenyl, Phenyl-Imidazole | Influences crystal packing, charge transport in organic electronics |

| C-H···π Interaction | Alkyl C-H bonds and aromatic rings | Contributes to conformational stability and molecular recognition |

| N-H···π Interaction | Imidazole N-H and phenyl rings | Directs self-assembly in supramolecular chemistry nih.gov |

| Ion-π Interaction | Protonated imidazole ring and phenyl rings | Key for sensor design and host-guest chemistry |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research. researchgate.net For 1H-Imidazole, 1-(3,3-diphenylpropyl)-, these tools offer a powerful approach to navigate the vast chemical space of its potential derivatives. Generative models, a subset of AI, could be trained on existing chemical data to propose novel analogues of the core structure with optimized properties for specific applications. xjtlu.edu.cn

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features of derivatives with their performance, for instance, as catalysts or inhibitors. researchgate.net ML algorithms can also accelerate the analysis of complex datasets from high-throughput screening or computational simulations, identifying promising candidates more efficiently than traditional methods. nih.gov This in silico approach can significantly reduce the time and cost associated with the discovery and development of new materials and molecules. researchgate.net

| AI/ML Model/Technique | Specific Application | Desired Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of derivatives with novel substitutions on the imidazole or phenyl rings | Discovery of molecules with enhanced photophysical or catalytic properties xjtlu.edu.cn |

| Recurrent Neural Networks (RNNs) | Generation of SMILES strings for novel chemical structures based on the core scaffold | Creation of diverse virtual libraries for screening |

| Random Forest / Support Vector Machine (SVM) | Development of QSAR models to predict material properties (e.g., thermal stability, solubility) | Rapid in silico screening and prioritization of candidates for synthesis nih.gov |

| Bayesian Optimization | Efficiently guide experimental synthesis to find optimal reaction conditions or molecular structures | Accelerated discovery of high-performance materials |

Investigation of Multi-functional Systems Incorporating the Core Structure

The unique combination of a coordinating imidazole head and a bulky, hydrophobic tail makes 1H-Imidazole, 1-(3,3-diphenylpropyl)- an attractive building block for multi-functional systems. Future research should focus on incorporating this molecule into more complex architectures to create materials with synergistic or novel functionalities.

One promising direction is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com The imidazole nitrogen can coordinate to metal ions, while the bulky diphenylpropyl groups would project into the pores, creating a specific chemical environment for applications in gas separation, storage, or catalysis. mdpi.com Another avenue is its incorporation into polymer chains, either as a pendant group or within the main chain. This could yield polymers with enhanced thermal stability, specific optical properties, or latent catalytic activity, similar to other functionalized imidazole systems used as curing agents. nih.gov Its amphiphilic nature could also be exploited in the design of novel surfactants or phase-transfer catalysts.

| System Type | Role of the Compound | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | N-coordinating organic linker mdpi.com | Selective gas adsorption, heterogeneous catalysis, chemical sensing |

| Functional Polymers | Pendant group or monomer | High-performance plastics, polymer-supported catalysts, materials for optical devices |

| Supramolecular Gels | Gelator molecule | Stimuli-responsive materials, controlled release systems nih.gov |

| Liquid Crystals | Mesogenic core | Display technologies, optical switching |

Q & A

Q. How is 1-(3,3-diphenylpropyl)-1H-imidazole typically synthesized, and what reaction conditions are critical for optimizing yield?

The synthesis of imidazole derivatives often involves nucleophilic substitution or coupling reactions. For example, sulfonamide analogs (e.g., 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole) are synthesized by reacting sulfonyl chlorides with imidazole in the presence of a base like triethylamine to neutralize HCl byproducts . Critical parameters include:

- Base selection : Pyridine or triethylamine ensures efficient deprotonation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature control : Reactions are typically conducted at 0–25°C to avoid side reactions.

Yield optimization requires stoichiometric precision and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of 1-(3,3-diphenylpropyl)-1H-imidazole derivatives?

Key methods include:

- NMR spectroscopy : and NMR identify substituent positioning and confirm regioselectivity (e.g., distinguishing N1 vs. N3 substitution) .

- IR spectroscopy : Detects functional groups like sulfonyl (S=O, ~1350 cm) or carbonyl (C=O, ~1700 cm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Research Questions

Q. How do QSAR models elucidate the relationship between substituent positioning and CCR5 binding affinity in 1-(3,3-diphenylpropyl)-imidazole derivatives?

Quantitative Structure-Activity Relationship (QSAR) studies reveal that substituent bulk and electronic effects significantly modulate CCR5 antagonism. For example:

- Substituent positioning : Piperidinyl phenylacetamide analogs with sulfonyl groups at specific nitrogen positions (e.g., N1 vs. N3) exhibit varying binding affinities due to steric clashes or enhanced hydrogen bonding .

- Key descriptors : Hydrophobic parameters (logP), molar refractivity, and H-bond acceptor capacity are critical predictors.

- Methodology : CoMFA/CoMSIA or machine learning models (e.g., random forests) correlate 3D molecular fields with bioactivity data from radioligand displacement assays .